3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-13(2,3)15-12(17)14-8-4-5-9-16-10-6-7-11-16/h6-11H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDCBPXSXPZXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC#CCN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea typically involves the following steps:
Formation of the but-2-yn-1-yl intermediate: This can be achieved through a coupling reaction between an alkyne and an appropriate halide.
Introduction of the pyrrolidine ring: The but-2-yn-1-yl intermediate is then reacted with pyrrolidine under suitable conditions to form the pyrrolidin-1-ylbut-2-yn-1-yl intermediate.
Urea formation: The final step involves the reaction of the pyrrolidin-1-ylbut-2-yn-1-yl intermediate with tert-butyl isocyanate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the alkyne group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the urea nitrogen or the alkyne carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction could produce saturated or partially reduced compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Key Structural Differences:
Heterocyclic Ring: Pyrrolidine: A 5-membered saturated amine ring (C₄H₉N). Morpholine: A 6-membered ring containing one oxygen and one nitrogen (C₄H₉NO).
Hydrogen-Bonding Capacity : Pyrrolidine’s secondary amine may participate in hydrogen bonding, while morpholine’s ether oxygen acts as a weaker hydrogen-bond acceptor.
Physicochemical Properties
¹logP values estimated using fragment-based methods (e.g., Moriguchi logP).
Commercial Availability
The morpholine analog is commercially available (priced at $8–$10 per gram) , suggesting its utility in high-throughput screening.
Biological Activity
3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea is a synthetic organic compound notable for its unique structural features, including a urea functional group, a tert-butyl group, and a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the but-2-yn-1-yl intermediate through coupling reactions.
- Introduction of the pyrrolidine ring by reacting the intermediate with pyrrolidine.
- Final urea formation by reacting the pyrrolidine derivative with tert-butyl isocyanate .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory activity against various cancer cell lines. For instance, a related compound demonstrated potent inhibitory effects on JAK2 and FLT3 kinases, which are critical in hematologic malignancies. The IC50 values for these activities were reported to be 23 nM and 22 nM, respectively .
Table 1: Inhibitory Activity of Related Compounds
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound A | JAK2 | 23 |
| Compound A | FLT3 | 22 |
| Compound B | CDK2 | Moderate |
In vivo studies using mouse models have shown that these compounds can significantly reduce tumor size and improve overall health indicators such as spleen and liver weight normalization after treatment .
Enzyme Inhibition
The biological activity of 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-y]urea may also extend to enzyme inhibition. It has been suggested that the structural elements of this compound enhance its binding affinity to specific enzymes, potentially leading to therapeutic applications in areas such as inflammation and metabolic disorders.
Table 2: Enzyme Inhibition Profiles
| Enzyme | Inhibition Type | Reference Compound |
|---|---|---|
| JAK2 | Competitive | Compound A |
| CDK2 | Noncompetitive | Compound B |
Case Studies
Several case studies have explored the efficacy of compounds related to 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yne] in clinical settings. For example, a study involving a derivative showed significant anti-tumor activity in mice with JAK2V617F mutations, highlighting its potential for targeting specific oncogenic pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving alkynyl intermediates and urea-forming reactions. A common approach includes:
Alkyne functionalization : Coupling 4-(pyrrolidin-1-yl)but-2-yn-1-amine with tert-butyl isocyanate under anhydrous conditions (e.g., CH₂Cl₂, 0–25°C) .
Catalysis : Use of palladium catalysts for cross-coupling steps (e.g., Sonogashira coupling) to introduce the pyrrolidinyl-alkyne moiety .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high purity.
- Optimization : Adjust solvent polarity, temperature, and catalyst loading to minimize side reactions (e.g., hydrolysis of the urea group).
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- X-ray crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and hydrogen-bonding networks .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to verify tert-butyl (δ ~1.2 ppm) and pyrrolidinyl (δ ~2.7–3.5 ppm) groups.
- FT-IR : Confirm urea C=O stretch (1650–1700 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and reactivity .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In vitro assays :
- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Data interpretation : Compare IC₅₀ values with structurally similar urea derivatives (e.g., pyridinyl or thiophenyl analogs) to infer SAR .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and stability data across experimental conditions?
- Contradiction analysis :
- Solubility : Use co-solvent systems (e.g., DMSO/PBS) and dynamic light scattering (DLS) to assess aggregation.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify decomposition pathways (e.g., urea hydrolysis) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Target identification :
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins.
- Cryo-EM/X-ray crystallography : Co-crystallize with putative targets (e.g., receptors) to visualize binding modes .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
Q. How can computational methods improve the design of derivatives with enhanced selectivity?
- In silico approaches :
Docking studies : Glide or AutoDock to predict binding poses in target active sites (e.g., kinase ATP-binding pockets).
QSAR models : Train on bioactivity data from analogs (e.g., pyrimidinyl biphenylureas) to prioritize substituents .
MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Challenges : Poor crystal growth due to conformational flexibility of the pyrrolidinyl-alkyne chain.
- Solutions :
- Crystallization optimization : Use vapor diffusion with mixed solvents (e.g., DMF/water).
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-R factors .
- Validation : Check Rint (<5%) and residual density maps (<0.5 eÅ⁻³) .
Q. How do steric effects from the tert-butyl group influence reactivity in catalytic systems?
- Steric analysis :
- Kinetic studies : Compare reaction rates with less bulky analogs (e.g., methyl instead of tert-butyl).
- X-ray/DFT : Quantify bond angles and torsional strain in transition states .
Methodological Guidelines
- Synthetic reproducibility : Document exact stoichiometry (e.g., 1.2 eq. of isocyanate) and inert atmosphere requirements.
- Data validation : Cross-reference NMR shifts with PubChem datasets (CID-specific entries) .
- Ethical compliance : Adhere to occupational exposure limits (OELs) for pyrrolidine derivatives (e.g., <2 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
